2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a phenyl group, and an imidazo[1,2-g]purin scaffold, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For instance, copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization has been reported as an efficient method for preparing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as low-pressure sintering and controlled crystallization are employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: Common in organic chemistry, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives with altered functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzophenone: Shares the chlorophenyl group but differs in overall structure and properties.
Coumarin Derivatives: Exhibit similar pharmacological activities but have a different core structure.
Properties
Molecular Formula |
C22H16ClN5O4 |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid |
InChI |
InChI=1S/C22H16ClN5O4/c1-25-19-18(20(31)27(22(25)32)12-17(29)30)26-11-16(13-7-3-2-4-8-13)28(21(26)24-19)15-10-6-5-9-14(15)23/h2-11H,12H2,1H3,(H,29,30) |
InChI Key |
BSUBAWXVZKBFOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.